molecular formula C18H34O2 B12648185 7-Hexadecyne, 16,16-dimethoxy- CAS No. 71487-15-5

7-Hexadecyne, 16,16-dimethoxy-

Cat. No.: B12648185
CAS No.: 71487-15-5
M. Wt: 282.5 g/mol
InChI Key: FKCMNLGIGILRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hexadecyne, 16,16-dimethoxy-: is an organic compound with the molecular formula C18H34O2 . It is characterized by the presence of a triple bond between the seventh and eighth carbon atoms in a sixteen-carbon chain, with two methoxy groups attached to the sixteenth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Hexadecyne, 16,16-dimethoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-Hexadecyne, 16,16-dimethoxy- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of alkyne-containing molecules with biological systems. Its methoxy groups provide stability and solubility, facilitating its use in biological assays .

Medicine: In medicine, derivatives of 7-Hexadecyne, 16,16-dimethoxy- are explored for their potential therapeutic properties. The compound’s ability to undergo various chemical modifications makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 7-Hexadecyne, 16,16-dimethoxy- involves its interaction with molecular targets through its alkyne and methoxy functional groups. The alkyne group can participate in cycloaddition reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 7-Hexadecyne, 16,16-dimethoxy- is unique due to the presence of both the alkyne and methoxy functional groups. This combination provides a balance of reactivity and stability, making it versatile for various applications in research and industry .

Properties

CAS No.

71487-15-5

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

16,16-dimethoxyhexadec-7-yne

InChI

InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-8,11-17H2,1-3H3

InChI Key

FKCMNLGIGILRHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCCCCCCCC(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.